Benzo[a]phenazine
Overview
Description
Benzo[a]phenazine: is a heterocyclic aromatic compound that belongs to the phenazine family. Phenazines are nitrogen-containing polycyclic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by its fused benzene and phenazine rings, which contribute to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation of 1,2-diaminobenzenes with 2C-units: This method involves the condensation of 1,2-diaminobenzenes with carbon units, leading to the formation of benzo[a]phenazine derivatives.
Reductive Cyclization of Diphenylamines: This approach uses diphenylamines as starting materials, which undergo reductive cyclization to form this compound.
Oxidative Cyclization of 1,2-diaminobenzene/Diphenylamines: In this method, 1,2-diaminobenzene or diphenylamines are oxidatively cyclized to produce this compound.
Pd-catalyzed N-arylation: This synthetic route involves the palladium-catalyzed N-arylation of suitable precursors to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes such as the condensation of 1,2-diaminobenzenes with carbon units and oxidative cyclization methods. These processes are optimized for high yield and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzo[a]phenazine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
Benzo[a]phenazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of benzo[a]phenazine involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting DNA replication and transcription processes. Additionally, this compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell damage . These mechanisms contribute to its antimicrobial and antitumor activities .
Comparison with Similar Compounds
Phenazine: A parent compound with a simpler structure but similar biological activities.
Benzo[c]phenazine: Another derivative with a different ring fusion pattern, exhibiting unique chemical properties.
Pyranophenazines: Compounds with an additional pyran ring, showing distinct biological activities.
Uniqueness of Benzo[a]phenazine: this compound stands out due to its specific ring fusion pattern, which imparts unique chemical stability and biological activities. Its ability to intercalate into DNA and generate ROS makes it particularly effective in antimicrobial and antitumor applications .
Properties
IUPAC Name |
benzo[a]phenazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2/c1-2-6-12-11(5-1)9-10-15-16(12)18-14-8-4-3-7-13(14)17-15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXRCKWGFSXUOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4N=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177024 | |
Record name | Benzo(a)phenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225-61-6 | |
Record name | Benzo(a)phenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000225616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[a]phenazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15305 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo(a)phenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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